molecular formula C9H14O6 B591255 Triacetin-d5 CAS No. 159510-46-0

Triacetin-d5

Cat. No. B591255
M. Wt: 223.236
InChI Key: URAYPUMNDPQOKB-RDBQKVEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triacetin-d5 is the deuterium labeled Triacetin . Triacetin is an artificial chemical compound, is the triester of glycerol and acetic acid, and is the second simplest fat after triformin .


Synthesis Analysis

The synthesis of Triacetin involves the acetylation of glycerol with acetic acid . This process has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . The organic acid salt with both Brönsted acid and acceptor–donor hydrogen bond sites was employed in the laboratory scale of a fundamental industrial process . The catalytic efficiency of the organic acid salt was investigated for the selective transformation of glycerol into triacetin .


Molecular Structure Analysis

The molecular formula of Triacetin-d5 is C9H9D5O6 .


Chemical Reactions Analysis

The chemical reactions involved in the production of Triacetin include the acetylation of glycerol with acetic acid . The selective separation of di- and tri-acetin from the reaction medium during the acylation was performed through a continuous liquid–liquid extraction in situ technique .


Physical And Chemical Properties Analysis

Triacetin-d5 is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point . It has a mild, sweet taste in concentrations lower than 500 ppm, but may appear bitter at higher concentrations .

Scientific Research Applications

Bioadditive in Biodiesel

Triacetin (glycerol triacetate) has been identified as a potential bioadditive in biodiesel production, offering benefits such as anti-knocking properties and improved engine performance. Studies highlight its role in increasing motor and research octane numbers, while reducing the cetane number, leading to enhanced biodiesel engine performance. The synthesis process involves reaction conditions like time, mole ratio between glycerol and acetic acid, and temperature, with the effect of various catalysts on conversion rates being a significant area of research (Mufrodi, Budiman, & Purwono, 2018).

Cosmetic and Food Industries

Triacetin is reported to function as a cosmetic biocide, plasticizer, and solvent in cosmetic formulations. It is a carrier for flavors and fragrances, recognized as safe (GRAS) for human food ingredients by the FDA. Its safety profile, based on toxicity studies across various exposure methods, supports its widespread use in cosmetics and food industries without significant adverse effects (Fiume, 2003).

Environmental Safety

Triacetin's safety extends to environmental and wildlife contexts, particularly in military applications as a binder for combustible materials in solid-rocket propellants. It is deemed non-toxic to mammals in various exposure studies and considered of no significant threat to wildlife, highlighting its environmental safety across applications (Quinn & Ziolkowski, 2015).

Emission Reduction in Diesel Engines

Research on diesel engines fueled with blends containing triacetin and palm kernel methyl ester demonstrates significant performance benefits and emission reductions. Triacetin, as an oxygenated additive, shows promise in reducing particulate matter and nitric oxide emissions, aligning with sustainable fuel initiatives and environmental protection efforts (Nabi et al., 2016).

Quality Enhancement in Biodiesel

The presence of triacetin in biodiesel blends has been studied for its impact on biodiesel quality parameters, such as density, viscosity, and flash point. These studies suggest that triacetin could help meet or enhance current biodiesel standards, potentially allowing for greater flexibility and improvement in biodiesel fuel properties (Casas, Ruiz, Ramos, & Pérez, 2010).

Safety And Hazards

According to the safety data sheets, Triacetin-d5 is not considered hazardous .

Future Directions

The production of Triacetin has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . This method allows for the easy preparation and selective separation of valuable products under solvent-free, metal-free, and halogen-free conditions with high recycling and reusing of the catalytic medium . This could pave the way for more efficient and environmentally friendly production methods in the future.

properties

CAS RN

159510-46-0

Product Name

Triacetin-d5

Molecular Formula

C9H14O6

Molecular Weight

223.236

IUPAC Name

(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate

InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D

InChI Key

URAYPUMNDPQOKB-RDBQKVEJSA-N

SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C

synonyms

1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate;  Glyceryl-d5 Triacetate;  1,2,3-Propanetriol Triacetate-d5;  1,2,3-Triacetoxypropane-d5;  DRA 150-d5;  Edenor GTA-d5;  Enzactin-d5;  Estol 1581-d5;  Fungacetin-d5;  Glycerin Triacetate-d5;  Glycerol Triacetate-d5;  G

Origin of Product

United States

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